1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide is a nucleoside analog that has garnered attention due to its potential antiviral and anticancer properties. This compound is structurally related to ribavirin, a well-known antiviral agent, and has shown promising activity against various viruses and cancer cell lines .
Preparation Methods
The synthesis of 1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide involves several steps. One common method includes the glycosylation of a pyrazole derivative with a ribofuranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous solvent like dichloromethane . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide involves its incorporation into viral or cellular RNA, leading to the inhibition of RNA synthesis. This results in the disruption of viral replication or cancer cell proliferation . The compound targets enzymes involved in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides .
Comparison with Similar Compounds
1-beta-D-Ribofuranosyl-4-nitro-pyrazole-3-carboxamide is structurally similar to other nucleoside analogs, such as ribavirin and pyrazofurin . it exhibits unique properties that distinguish it from these compounds:
Properties
CAS No. |
138786-98-8 |
---|---|
Molecular Formula |
C9H12N4O7 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12N4O7/c10-8(17)5-3(13(18)19)1-12(11-5)9-7(16)6(15)4(2-14)20-9/h1,4,6-7,9,14-16H,2H2,(H2,10,17)/t4-,6-,7-,9-/m1/s1 |
InChI Key |
NKZYBLRLQHUTMF-FJGDRVTGSA-N |
Isomeric SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.